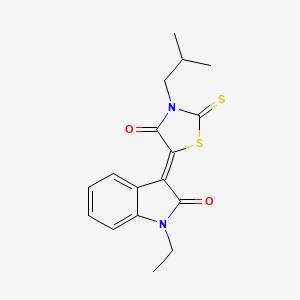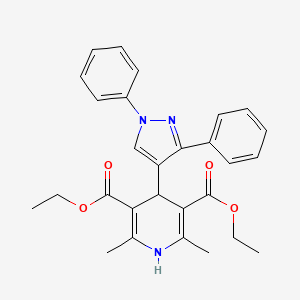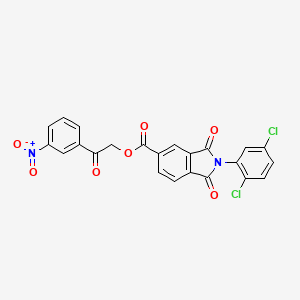![molecular formula C18H14N2S4 B15032418 2,2'-[(2E)-but-2-ene-1,4-diyldisulfanediyl]bis(1,3-benzothiazole)](/img/structure/B15032418.png)
2,2'-[(2E)-but-2-ene-1,4-diyldisulfanediyl]bis(1,3-benzothiazole)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[(2E)-4-(1,3-BENZOTHIAZOL-2-YLSULFANYL)BUT-2-EN-1-YL]SULFANYL}-1,3-BENZOTHIAZOLE is a complex organic compound featuring a benzothiazole moiety. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure.
準備方法
The synthesis of 2-{[(2E)-4-(1,3-BENZOTHIAZOL-2-YLSULFANYL)BUT-2-EN-1-YL]SULFANYL}-1,3-BENZOTHIAZOLE typically involves the reaction of 2-mercaptobenzothiazole with appropriate alkenyl halides under basic conditions. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and bases such as potassium carbonate or sodium hydride . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
化学反応の分析
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, especially at the sulfur atom, using reagents like alkyl halides or acyl chlorides
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown promising results in binding studies with molecular targets such as GABA receptors and sodium channels.
Medicine: The compound has been evaluated for its anticonvulsant and anti-tubercular activities, showing significant efficacy in preclinical studies
Industry: It is used in the development of new materials with specific properties, such as enhanced conductivity or stability
作用機序
The mechanism of action of 2-{[(2E)-4-(1,3-BENZOTHIAZOL-2-YLSULFANYL)BUT-2-EN-1-YL]SULFANYL}-1,3-BENZOTHIAZOLE involves its interaction with molecular targets such as GABA receptors and sodium channels. These interactions modulate the activity of these receptors and channels, leading to anticonvulsant effects. The compound’s ability to inhibit the growth of Mycobacterium tuberculosis is attributed to its interference with essential bacterial enzymes .
類似化合物との比較
Similar compounds include other benzothiazole derivatives such as:
- 2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-((3-methyl-2-thienyl)methylene)acetohydrazide
- 2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-((4-methylsulfanyl)benzylidene)acetohydrazide
These compounds share structural similarities but differ in their substituents, which can significantly impact their biological activities and chemical properties. The uniqueness of 2-{[(2E)-4-(1,3-BENZOTHIAZOL-2-YLSULFANYL)BUT-2-EN-1-YL]SULFANYL}-1,3-BENZOTHIAZOLE lies in its specific arrangement of functional groups, which contributes to its distinct pharmacological profile .
特性
分子式 |
C18H14N2S4 |
|---|---|
分子量 |
386.6 g/mol |
IUPAC名 |
2-[(E)-4-(1,3-benzothiazol-2-ylsulfanyl)but-2-enyl]sulfanyl-1,3-benzothiazole |
InChI |
InChI=1S/C18H14N2S4/c1-3-9-15-13(7-1)19-17(23-15)21-11-5-6-12-22-18-20-14-8-2-4-10-16(14)24-18/h1-10H,11-12H2/b6-5+ |
InChIキー |
DMWNATGGFYAIIP-AATRIKPKSA-N |
異性体SMILES |
C1=CC=C2C(=C1)N=C(S2)SC/C=C/CSC3=NC4=CC=CC=C4S3 |
正規SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC=CCSC3=NC4=CC=CC=C4S3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[(5Z)-5-{[2-(4-ethylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B15032340.png)
![N-benzyl-7-(3-ethoxypropyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B15032342.png)
![Ethoxy[2-(2-{2-[ethoxy(hydroxy)phosphoryl]phenoxy}ethoxy)phenyl]phosphinic acid](/img/structure/B15032345.png)

![Methyl 4-methyl-2-{[(2-methylphenyl)carbonyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B15032353.png)

![11-(4-Methylpiperidin-1-yl)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B15032368.png)
![2-(4-chlorophenyl)-3-[4-(4-ethoxyphenoxy)butyl]quinazolin-4(3H)-one](/img/structure/B15032373.png)
![9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15032386.png)
![3-[(5Z)-5-{[9-methyl-2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B15032403.png)
![3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-{[3-(4-morpholinyl)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15032410.png)
![cyclopropyl[11-(4-fluorophenyl)-1-hydroxy-3-(4-methoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]methanone](/img/structure/B15032419.png)

![3-hydroxy-4-{[2-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-5-[4-(prop-2-en-1-yloxy)phenyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15032422.png)
